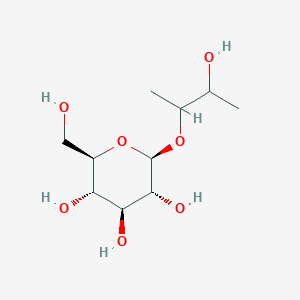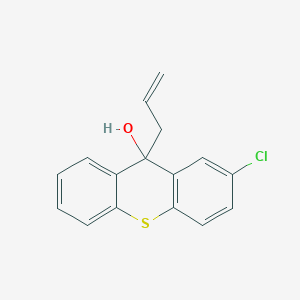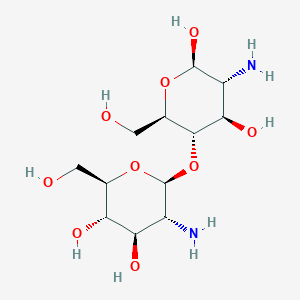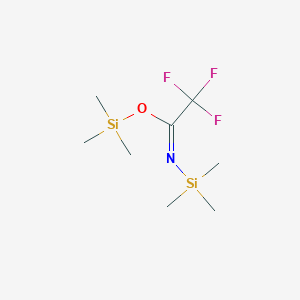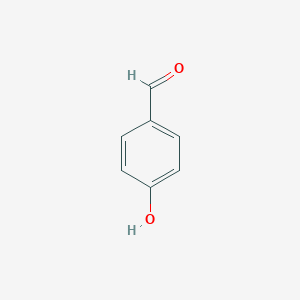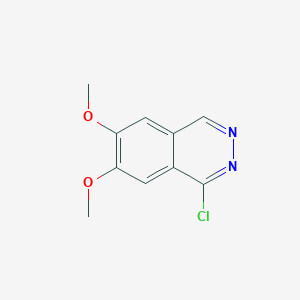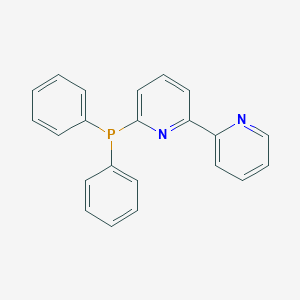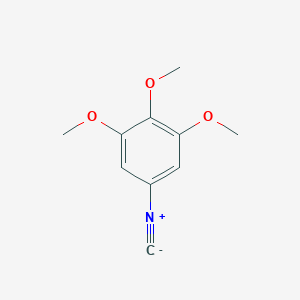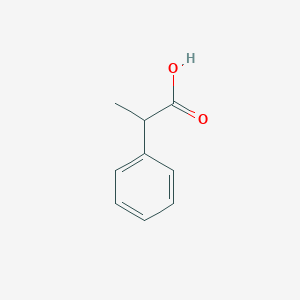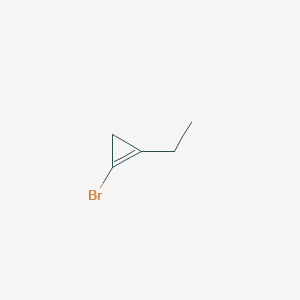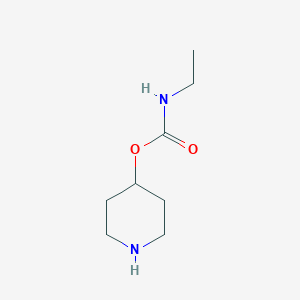
2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one, also known as quercetin, is a flavonoid compound found in various plants. It has been studied extensively for its potential benefits in preventing and treating a variety of health conditions.
Mecanismo De Acción
Quercetin exerts its effects through various mechanisms, including the inhibition of oxidative stress and inflammation, modulation of cell signaling pathways, and regulation of gene expression. Quercetin has also been shown to interact with various enzymes and receptors in the body, including histone deacetylases, cyclooxygenase-2, and estrogen receptors.
Biochemical and Physiological Effects:
Quercetin has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve vascular function, and modulate immune function. Quercetin has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quercetin has several advantages for lab experiments, including its availability, low cost, and well-established safety profile. However, there are also limitations to its use in lab experiments, including its poor solubility in water, potential for oxidation, and variability in purity and potency.
Direcciones Futuras
There are several future directions for 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one research. One area of research is the development of novel 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one analogs with improved solubility and potency. Another area of research is the investigation of the potential benefits of 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one in combination with other compounds or therapies. Additionally, further research is needed to fully elucidate the mechanisms of action of 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one and to determine its optimal dosing and administration for various health conditions.
Conclusion:
In conclusion, 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one is a flavonoid compound with a variety of potential health benefits. It has been extensively studied for its antioxidant, anti-inflammatory, antiviral, and anticancer properties, as well as its potential benefits in preventing and treating cardiovascular disease, diabetes, and neurodegenerative diseases. Quercetin can be synthesized through various methods, and its effects are mediated through various mechanisms in the body. While there are advantages and limitations to its use in lab experiments, there are several future directions for 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one research, including the development of novel analogs and investigation of its potential benefits in combination with other compounds or therapies.
Métodos De Síntesis
Quercetin can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the reaction of various chemicals to produce 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one. Extraction from natural sources involves the isolation of 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one from plant sources such as onions, apples, and tea. Biotransformation involves the use of microorganisms to convert other compounds into 2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one.
Aplicaciones Científicas De Investigación
Quercetin has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, antiviral, and anticancer properties. Quercetin has also been studied for its potential benefits in preventing and treating cardiovascular disease, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
148050-82-2 |
|---|---|
Nombre del producto |
2-Acetyl-6,7-dihydroxy-2,3-dihydro-1H-inden-1-one |
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-acetyl-6,7-dihydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H10O4/c1-5(12)7-4-6-2-3-8(13)11(15)9(6)10(7)14/h2-3,7,13,15H,4H2,1H3 |
Clave InChI |
VXDCZDNRYXVPRH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC2=C(C1=O)C(=C(C=C2)O)O |
SMILES canónico |
CC(=O)C1CC2=C(C1=O)C(=C(C=C2)O)O |
Sinónimos |
1H-Inden-1-one, 2-acetyl-2,3-dihydro-6,7-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



